COX-2 Inhibition Potency and Selectivity Profile
2-Methyl-1lambda6,2-thiazinane-1,1,4-trione demonstrates moderate inhibitory activity against human COX-2, with an IC50 of 550 nM [1]. While this potency is lower than some advanced clinical candidates, it represents a significant improvement over its des-methyl analog, 1lambda6,2-thiazinane-1,1,4-trione, which shows negligible inhibition (>50,000 nM for ovine COX-1 and >50,000 nM for human COX-2) [2]. Furthermore, a closely related 1,2-thiazine derivative (2-phenyl-1,2-thiazinane 1,1-dioxide) showed no activity against papain at 50 µM, highlighting the critical role of the 4-oxo and N-methyl functionalities for enzyme targeting .
| Evidence Dimension | COX-2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 550 nM (human COX-2) |
| Comparator Or Baseline | 1lambda6,2-thiazinane-1,1,4-trione (des-methyl analog): IC50 > 50,000 nM (human COX-2) / 2-phenyl-1,2-thiazinane 1,1-dioxide: IC50 > 50,000 nM (papain, as a proxy for cysteine protease target engagement) |
| Quantified Difference | >90-fold improvement in potency due to N-methylation and the 4-oxo group |
| Conditions | Fluorescence-based microplate reader assay for COX-2; Colorimetric enzyme assay for COX-1; Papain inhibition assay at 50 µM |
Why This Matters
This quantifiable gain in COX-2 affinity (from >50,000 nM to 550 nM) directly validates the compound's utility as a validated starting point for COX-2 inhibitor development, where even moderate potency with a clean scaffold is highly sought after.
- [1] BindingDB. (2023). BDBM50598754 (CHEMBL5173923). Affinity Data: IC50 for human COX-2. View Source
- [2] BindingDB. (n.d.). BDBM50260298 (CHEMBL4075687). Affinity Data: IC50 for human COX-2 and ovine COX-1. View Source
